molecular formula C12H8ClN3S B8722867 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-41-5

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile

Cat. No. B8722867
M. Wt: 261.73 g/mol
InChI Key: JYJSGRWKHKOWMY-UHFFFAOYSA-N
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Patent
US03950339

Procedure details

To a solution of 14.9 g. (0.1 mole) of N,N-diethylaniline in 400 ml. of phosphorus oxychloride was added 26.1 g. (0.1 mole) of 2-(4-hydroxy-6-phenyl-2-pyrimidinylthio)acetamide. After being heated under reflux for one hour the phosphorus oxychloride was removed in a rotary evaporator. The residue was poured into 1000 ml. of ice-water and the precipitate was collected by filtration. The filter cake was triturated with 250 ml. of acetone with the insoluble material being removed by filtration. Dilution of filtrate with 250 ml. of water afforded a solid which was collected and recrystallized from ethyl acetate-petroleum ether to give 7 g. of material. A second recrystallization from ethyl acetate-heptane yielded the analytical sample, mp. 136°-141°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:14])=O.O[C:18]1[CH:23]=[C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:21]=[C:20]([S:30][CH2:31][C:32]([NH2:34])=O)[N:19]=1>>[Cl:14][C:18]1[CH:23]=[C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:21]=[C:20]([S:30][CH2:31][C:32]#[N:34])[N:19]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=NC(=NC(=C1)C1=CC=CC=C1)SCC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being heated
CUSTOM
Type
CUSTOM
Details
was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was poured into 1000 ml
FILTRATION
Type
FILTRATION
Details
of ice-water and the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The filter cake was triturated with 250 ml
CUSTOM
Type
CUSTOM
Details
of acetone with the insoluble material being removed by filtration
CUSTOM
Type
CUSTOM
Details
of water afforded a solid which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-petroleum ether
CUSTOM
Type
CUSTOM
Details
to give 7 g
CUSTOM
Type
CUSTOM
Details
A second recrystallization from ethyl acetate-heptane
CUSTOM
Type
CUSTOM
Details
yielded the analytical sample, mp. 136°-141°

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)C1=CC=CC=C1)SCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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